molecular formula C12H18ClN3O3 B6195461 ({[6-(diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride CAS No. 2680540-72-9

({[6-(diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride

Cat. No.: B6195461
CAS No.: 2680540-72-9
M. Wt: 287.7
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Description

({[6-(diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group attached to a pyridine ring, further connected to a carbamoyl group and formic acid, forming a hydrochloride salt. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[6-(diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine, followed by the introduction of the diethylamino group through nucleophilic substitution. The subsequent steps involve the formation of the carbamoyl group and the final conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the use of raw materials. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

({[6-(diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halides or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ({[6-(diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for developing drugs targeting specific biological pathways or diseases. Its interactions with biological molecules are studied to understand its pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ({[6-(diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,2’-Bipyridyl
  • 2,6-Pyridinedicarboxaldehyde

Uniqueness

({[6-(diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2680540-72-9

Molecular Formula

C12H18ClN3O3

Molecular Weight

287.7

Purity

95

Origin of Product

United States

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